JWH 018 6-hydroxyindole metabolite-d9 is a minor monohydroxylated metabolite of JWH 018, a synthetic cannabinoid that acts as a potent agonist of cannabinoid receptors. This compound is primarily studied for its relevance in toxicology and pharmacology, particularly concerning its effects on the central nervous system and its potential implications in drug testing.
JWH 018 was first synthesized by John W. Huffman in 1995 and is classified as a synthetic cannabinoid. It mimics the effects of tetrahydrocannabinol, the main psychoactive component of cannabis. The 6-hydroxyindole metabolite-d9 is specifically used as an internal standard in analytical chemistry to quantify JWH 018 metabolites in biological samples, such as urine, using techniques like liquid chromatography-mass spectrometry (LC-MS) .
The synthesis of JWH 018 6-hydroxyindole metabolite-d9 involves the hydroxylation of the parent compound JWH 018. This process can be achieved through various methods, including enzymatic reactions or chemical oxidation. The specific synthesis pathway often employs reagents that facilitate the introduction of hydroxyl groups to the indole structure of JWH 018.
In laboratory settings, the compound can be synthesized using:
The final product is typically purified through chromatographic techniques to ensure high-quality standards for research applications .
JWH 018 6-hydroxyindole metabolite-d9 undergoes various metabolic transformations in biological systems. The primary reactions include:
These metabolic pathways are crucial for understanding the compound's bioavailability and elimination kinetics in vivo .
JWH 018 functions primarily as a cannabinoid receptor agonist, specifically targeting CB1 and CB2 receptors in the endocannabinoid system. The mechanism involves:
The pharmacological effects of JWH 018 are influenced by its metabolites, including JWH 018 6-hydroxyindole metabolite-d9, which may exhibit similar or distinct receptor activity profiles .
Relevant data indicates that the compound's stability and solubility are critical for its application in analytical methods .
JWH 018 6-hydroxyindole metabolite-d9 is primarily utilized in:
These applications are vital for developing regulatory frameworks surrounding synthetic cannabinoids and improving public health responses to their use .
JWH-018 6-Hydroxyindole is a primary oxidative metabolite of JWH-018, a synthetic cannabinoid receptor agonist from the naphthoylindole class. This metabolite forms when cytochrome P450 enzymes hydroxylate the indole ring of JWH-018 at the 6-position (Chemical formula: C₂₄H₂₃NO₂; MW: 357.40 g/mol) [3]. Unlike the parent compound, which exhibits high affinity for both CB1 (Kᵢ = 9.00 ± 5.00 nM) and CB2 (Kᵢ = 2.94 ± 2.65 nM) receptors [1], the 6-hydroxy metabolite retains significant pharmacological activity. In vitro studies confirm hydroxylated metabolites of JWH-018 remain potent agonists at cannabinoid receptors, contributing to prolonged psychoactive and toxicological effects [1] [2].
Phase II metabolism rapidly glucuronidates this metabolite via uridine diphosphate-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7. These UGTs exhibit high affinity (Kₘ = 12–18 μM) and metabolic capacity for hydroxylated JWH-018, facilitating efficient elimination as glucuronide conjugates in urine [2]. This glucuronidation is critical for detoxification, as unconjugated hydroxylated metabolites can interact with cannabinoid receptors in peripheral tissues, potentially exacerbating neurotoxicity or cardiovascular stress. The metabolite’s stability and receptor activity make it a key biomarker for confirming JWH-018 exposure in clinical and forensic toxicology [1] [2].
Parameter | Value | Significance |
---|---|---|
Phase I Enzyme | Cytochrome P450 (CYP) isoforms | Catalyzes indole-ring hydroxylation |
Phase II Enzymes (UGTs) | 1A1, 1A3, 1A9, 1A10, 2B7 | High affinity glucuronidation (Kₘ: 12–18 μM) |
Primary Conjugate | Glucuronide | Dominant urinary excretion form |
Receptor Affinity | CB1/CB2 agonist | Contributes to prolonged toxicity |
JWH-018 6-Hydroxyindole Metabolite-d9, deuterated at nine positions (typically on the pentyl side chain), serves as an essential internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Its physicochemical properties mirror the non-deuterated metabolite, but the mass shift (+9 Da) enables unambiguous differentiation during MS detection [1] [2]. This isotopically labeled compound corrects for analytical variability in extraction efficiency, matrix effects, and ionization efficiency, ensuring precise quantification of JWH-018 metabolites in biological samples.
The use of this deuterated standard is critical for validating regulatory and forensic tests, as unconjugated hydroxylated metabolites appear in urine at concentrations of 6–50 μg/L, primarily as glucuronides [1]. Laboratories employ it to optimize solid-phase extraction (SPE) and enzymatic hydrolysis protocols, which liberate the aglycone form for detection. Crucially, deuterated standards prevent false negatives/positives caused by matrix interference—a common challenge in urine analysis [2].
Property | Value |
---|---|
Chemical Name | (6-Hydroxy-1-pentyl-1H-indol-3-yl)-1-naphthalenyl-methanone-d9 |
CAS Number | 1307803-44-6 (non-deuterated) |
Molecular Weight | 366.45 g/mol (≈357.40 + 9) |
Deuteration Sites | Pentyl side chain (e.g., -CD₂-CD₂-CD₃) |
Primary Use | LC-MS/MS internal standard |
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4